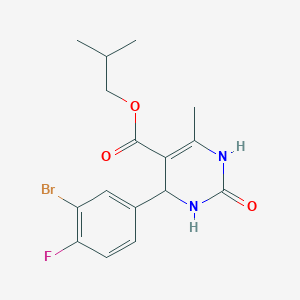![molecular formula C30H21N3O2 B11631104 2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B11631104.png)
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(1-bencil-2-oxoindol-3-ilideno)metil]-3-fenilquinazolin-4-ona es un complejo compuesto orgánico que pertenece a la clase de derivados de quinazolinona. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(Z)-(1-bencil-2-oxoindol-3-ilideno)metil]-3-fenilquinazolin-4-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 2-oxoindolina con derivados de bencilideno bajo condiciones específicas para formar el producto deseado. Las condiciones de reacción a menudo requieren el uso de catalizadores y temperaturas controladas para asegurar la formación del isómero Z.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(Z)-(1-bencil-2-oxoindol-3-ilideno)metil]-3-fenilquinazolin-4-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados correspondientes de alcohol o amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se usan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolinona con grupos de ácido carboxílico, mientras que la reducción puede producir derivados de alcohol o amina.
Aplicaciones Científicas De Investigación
2-[(Z)-(1-bencil-2-oxoindol-3-ilideno)metil]-3-fenilquinazolin-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto ha sido estudiado por su potencial como inhibidor de enzimas y sus interacciones con diversos objetivos biológicos.
Medicina: La investigación ha demostrado que este compuesto exhibe propiedades antiinflamatorias, anticancerígenas y antimicrobianas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-[(Z)-(1-bencil-2-oxoindol-3-ilideno)metil]-3-fenilquinazolin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a las enzimas e inhibir su actividad, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de las quinasas, que juegan un papel crucial en la señalización celular y la proliferación. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-fenilquinazolin-4-ona: Un derivado más simple con actividades biológicas similares.
1-bencil-2-oxoindolina: Comparte la estructura central de indolina y exhibe propiedades biológicas relacionadas.
3-fenilquinazolin-4-ona: Otro derivado de quinazolinona con reactividad química comparable.
Singularidad
2-[(Z)-(1-bencil-2-oxoindol-3-ilideno)metil]-3-fenilquinazolin-4-ona es único debido a sus características estructurales específicas, como la configuración Z y la presencia de ambos grupos indolina y quinazolinona. Estas características estructurales contribuyen a sus distintas actividades biológicas y lo convierten en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C30H21N3O2 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C30H21N3O2/c34-29-25(23-15-8-10-18-27(23)32(29)20-21-11-3-1-4-12-21)19-28-31-26-17-9-7-16-24(26)30(35)33(28)22-13-5-2-6-14-22/h1-19H,20H2/b25-19- |
Clave InChI |
UFXYQECFGBHXSE-PLRJNAJWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6)/C2=O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631029.png)
![5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11631032.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631041.png)
![5-Cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631043.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631049.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11631055.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631060.png)
![4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631061.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B11631065.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631085.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631103.png)
![2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11631108.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11631114.png)
